molecular formula C13H12BrN B1529409 4-(4-Bromophenyl)-3-methylaniline CAS No. 1342565-88-1

4-(4-Bromophenyl)-3-methylaniline

Cat. No. B1529409
M. Wt: 262.14 g/mol
InChI Key: ORHWLXUNCREPNL-UHFFFAOYSA-N
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Description

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Synthesis Analysis

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Molecular Structure Analysis

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Chemical Reactions Analysis

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Physical And Chemical Properties Analysis

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Scientific Research Applications

Multikilogram-Scale Synthesis of a Biphenyl Carboxylic Acid Derivative

A study by Ennis et al. (1999) explored the synthesis of a biphenyl carboxylic acid derivative via a Pd/C-mediated Suzuki coupling approach, employing 4-bromo-3-methylaniline as a key intermediate. This process was optimized to achieve a 74−76% overall yield on a 41 molar scale, highlighting its potential for large-scale production of pharmaceuticals and organic materials Ennis et al., 1999.

Spectroscopic and XRD Analysis of Bromophenyl Derivative

Demircioğlu et al. (2019) synthesized and characterized (E)-4-bromo-2-[(4-bromophenylimino)methyl]-6-ethoxyphenol, conducting comprehensive spectroscopic (FT-IR, UV–Vis) and X-ray diffraction analyses. The study also explored the compound's molecular electrostatic potential, nonlinear optical properties, and interactions with DNA bases, demonstrating its potential in materials science and biological applications Demircioğlu et al., 2019.

Bromoaniline-Based Chemosensors for Metal Ions

Research by Das et al. (2021) developed bromoaniline-based Schiff base chemosensors for detecting Cu2+ and Zn2+ ions, with potential applications in environmental monitoring and biochemical sensing. The study emphasizes the versatility of 4-(4-Bromophenyl)-3-methylaniline derivatives in constructing complex sensing mechanisms Das et al., 2021.

Continuous Synthesis of 4-Bromo-3-methylanisole

Xie et al. (2020) reported a continuous synthesis method for 4-bromo-3-methylanisole, a compound related to 4-(4-Bromophenyl)-3-methylaniline, demonstrating superior selectivity and efficiency compared to traditional batch processes. This research could have implications for the industrial production of dye and pharmaceutical intermediates Xie et al., 2020.

Anticonvulsant Properties of Enaminone Derivatives

Edafiogho et al. (2003) studied the structure and anticonvulsant activity of enaminone derivatives, including those derived from 4-(4-Bromophenyl)-3-methylaniline. The research aimed at understanding the molecular basis of their biological activity, potentially contributing to the development of new therapeutic agents Edafiogho et al., 2003.

Safety And Hazards

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Future Directions

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properties

IUPAC Name

4-(4-bromophenyl)-3-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H12BrN/c1-9-8-12(15)6-7-13(9)10-2-4-11(14)5-3-10/h2-8H,15H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORHWLXUNCREPNL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)N)C2=CC=C(C=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H12BrN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

262.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(4-Bromophenyl)-3-methylaniline

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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